Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride
Description
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is a fluorinated piperidine derivative with a methyl ester and hydrochloride salt moiety. Fluorination at the α-position of the acetamide group is expected to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 2,2-difluoro-2-piperidin-4-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(9,10)6-2-4-11-5-3-6;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCZYZHBHONEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCNCC1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperidin-4-yl Derivatives with Difluoroacetic Acid Esters
A primary method involves nucleophilic substitution between piperidin-4-yl intermediates and difluoroacetylating agents. As reported in, methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is synthesized via a nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of methyl difluoroacetate. The mechanism proceeds as follows:
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Activation : The piperidin-4-yl nitrogen attacks the electrophilic carbonyl carbon of methyl difluoroacetate.
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Intermediate Formation : A tetrahedral intermediate forms, stabilized by electron-withdrawing fluorine atoms.
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Dehydration : Elimination of methanol yields the ester product.
Key Conditions :
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
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Base : Triethylamine or cesium carbonate to deprotonate the piperidine.
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Temperature : 0–25°C to minimize side reactions.
Adaptation of Grignard Reagent Protocols
Patent describes asymmetric synthesis of difluorophenyl derivatives using Grignard reagents, which can be adapted for this compound. For example:
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Grignard Formation : React 1-bromo-2,4-difluorobenzene with magnesium in THF.
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Nucleophilic Addition : Introduce piperidin-4-yl acetate to the Grignard reagent at −20°C.
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Esterification : Treat the intermediate with methyl chloroformate.
Optimization Notes :
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Catalyst : Palladium acetate (0.1–1 mol%) improves yield in coupling steps.
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Purification : Recrystallization from ethyl acetate/hexane mixtures enhances purity.
Hydrochloride Salt Formation
Acidic Workup for Salt Precipitation
The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl):
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Dissolution : The ester is dissolved in anhydrous diethyl ether or acetonitrile.
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HCl Saturation : Anhydrous HCl gas is bubbled through the solution until precipitation occurs.
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Isolation : The precipitate is filtered and washed with cold ether.
Critical Parameters :
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Solvent Choice : Ether ensures selective precipitation, while acetonitrile accelerates reaction kinetics.
Yield : >90% with >98% purity by HPLC.
Alternative Pathways: Coupling Reactions
Palladium-Catalyzed Cross-Coupling
Adapting methods from, Suzuki-Miyaura coupling can introduce the piperidine moiety:
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Boronate Preparation : Synthesize a boronate ester from 4-bromopiperidine.
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Coupling : React with methyl 2,2-difluoroacetate using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
Conditions :
Yield : 50–65%, with residual palladium removed via chelating resins.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Short reaction time, scalable | Requires anhydrous conditions | 60–75 | 95–98 |
| Grignard Adaptation | High stereochemical control | Multi-step, costly reagents | 40–55 | 90–95 |
| Palladium Coupling | Versatile for analogs | Catalyst removal challenges | 50–65 | 85–90 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is primarily researched for its potential therapeutic applications. Its structure is conducive to modifications that enhance pharmacological properties.
Key Therapeutic Areas:
- Neuropharmacology: The compound shows promise as a precursor for developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems.
- Antimicrobial Activity: Studies have indicated that piperidine derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics .
2. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Esterification Reactions: Used to introduce functional groups that enhance biological activity.
- Fluorination Reactions: The difluoro group can be leveraged to modify binding properties and improve selectivity towards biological targets .
3. Biochemical Studies
Due to its ability to interact with biological molecules, this compound is valuable in biochemical research:
- Enzyme Inhibition Studies: It has been shown to inhibit specific enzymes, which can be critical in understanding metabolic pathways and developing enzyme inhibitors for therapeutic use .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development targeting neurological disorders | Potential as a neuroprotective agent |
| Antimicrobial Activity | Development of new antibiotics | Exhibits significant antibacterial activity |
| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse synthetic routes |
| Biochemical Research | Interaction with enzymes and receptors | Inhibits key metabolic enzymes |
Case Studies
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of various piperidine derivatives, including this compound, was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antimicrobial activity, particularly against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride and its analogs:
Key Observations :
- Fluorination Effects: The difluoro substitution in the target compound and its ethyl analog increases molecular weight and likely lipophilicity compared to non-fluorinated analogs like Ethyl 2-(piperidin-4-yl)acetate. Fluorine atoms may enhance membrane permeability and metabolic stability, as seen in other fluorinated pharmaceuticals .
- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate HCl) increases molecular weight by ~15 g/mol but may slightly reduce solubility due to the larger alkyl chain .
Pharmacological and Toxicological Considerations
- The target compound’s fluorination may further enhance BBB permeability but requires empirical validation.
- This underscores the need for targeted studies on Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate HCl.
Q & A
Q. What are the key considerations for synthesizing Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride?
Synthesis of this compound typically involves introducing fluorine and piperidine moieties to the acetate backbone. A microwave-assisted reaction using copper iodide (CuI) as a catalyst and dimethylformamide (DMF) as a solvent has been reported for analogous difluoroacetate derivatives, with optimization of molar ratios (e.g., 1:2.5 substrate-to-reagent ratio) to minimize side products . Safety protocols for handling fluorosulfonyl reagents (e.g., flash point: 47°C) must be prioritized due to flammability risks .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR spectroscopy : To confirm the presence of the piperidin-4-yl group (δ 2.5–3.5 ppm for CH₂ groups) and difluoroacetate moiety (δ 4.0–4.5 ppm for CF₂).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for pharmacological studies).
- Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]+ at m/z 252.1 for the free base) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize fluorinated byproducts?
Fluorinated intermediates (e.g., trifluoroacetates) often form due to over-fluorination. Strategies include:
- Temperature control : Maintain reactions below 100°C to avoid thermal decomposition of fluorosulfonyl reagents .
- Catalyst screening : CuI or Pd-based catalysts may improve selectivity. For example, CuI at 10 mol% in DMPU solvent reduces side reactions in analogous difluoroacetate syntheses .
- In-line monitoring : Use FTIR to track reagent consumption and terminate reactions at 85–90% conversion .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from residual solvents or tautomerism. Solutions include:
Q. How does the hydrochloride salt form influence pharmacological activity in preclinical studies?
The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability. Comparative studies between free base and salt forms can be conducted via:
- Solubility assays : In PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- In vitro permeability : Using Caco-2 cell monolayers to assess intestinal absorption.
- Pharmacokinetic profiling : Measure plasma concentration-time curves in rodent models .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 252.6 g/mol (free base) | Calculated |
| Density | 1.509 g/mL (analogous compound) | |
| Boiling point | 117–118°C | |
| Flash point | 47°C |
Q. Table 2: Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 70:30 ACN/H₂O, 1.0 mL/min | Purity assessment |
| NMR (¹H) | 400 MHz, DMSO-d₆, δ 1.5–4.5 ppm | Structural confirmation |
| ESI-MS | Positive mode, m/z 252.1 [M+H]+ | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
